Lipophilicity vs. Non-Fluorinated Analog
The target compound exhibits significantly higher lipophilicity than its non-fluorinated analog, 3,5-dimethoxybenzyl alcohol (CAS 705-76-0). While experimental logP for the target is not directly available, a structurally related alpha-CF3 benzyl alcohol analog (3,5-dimethyl-alpha-(trifluoromethyl)benzyl alcohol) has a reported calculated logP of 2.95, compared to a logP of 0.75–1.20 for 3,5-dimethoxybenzyl alcohol [1]. Class-level inference from alpha-CF3 alcohol studies confirms that alpha-trifluorination enhances lipophilicity by approximately 1–2 logP units relative to unfluorinated counterparts [2]. This increase in lipophilicity is expected to improve membrane permeability and metabolic stability, critical parameters for probe development and lead optimization.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Not directly available; inferred to be ~2.0–3.0 based on analog |
| Comparator Or Baseline | 3,5-Dimethoxybenzyl alcohol: logP = 0.75–1.20 ; 3,5-Dimethyl-alpha-(trifluoromethyl)benzyl alcohol: logP = 2.95 [1] |
| Quantified Difference | Inferred increase of +1.0 to +2.0 logP units vs. non-fluorinated analog |
| Conditions | Calculated logP values (ACD/Labs, XLogP3); experimental octanol-water partition for class-level inference [2] |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and metabolic clearance; this differential informs selection of the appropriate compound for permeability-limited assays or when tuning ADME properties.
- [1] ChemSrc. 3,5-Dimethyl-alpha-(trifluoromethyl)benzyl alcohol. CAS 220675-94-5. Predicted logP = 2.95. Accessed 2024. View Source
- [2] Muller N. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. J Pharm Sci. 1986 Oct;75(10):987-91. doi: 10.1002/jps.2600751016. View Source
